4-methoxy-3-(2-methoxyethoxy)benzaldehyde
Overview
Description
4-methoxy-3-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, featuring methoxy and methoxyethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methoxy-3-(2-methoxyethoxy)benzoic acid.
Reduction: 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methoxyethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: Lacks the methoxyethoxy group, making it less soluble in polar solvents.
3-methoxy-4-(2-methoxyethoxy)benzaldehyde: Similar structure but different substitution pattern on the aromatic ring.
4-benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group instead of a methoxyethoxy group, affecting its reactivity and applications
Uniqueness
4-methoxy-3-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Biological Activity
4-Methoxy-3-(2-methoxyethoxy)benzaldehyde, a benzaldehyde derivative, has garnered attention in scientific research due to its unique structural features, including methoxy and methoxyethoxy groups. These modifications enhance its solubility and reactivity, making it a valuable compound in various biological applications.
The compound exhibits several notable chemical properties that contribute to its biological activity:
- Oxidation and Reduction : The aldehyde functional group can be oxidized to form 4-methoxy-3-(2-methoxyethoxy)benzoic acid or reduced to yield 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol. These transformations are crucial for understanding its reactivity in biological systems.
- Nucleophilic Interactions : The aldehyde group allows for nucleophilic addition reactions, potentially leading to the formation of covalent adducts with proteins. This interaction may inhibit enzymatic activities, providing insights into its therapeutic potential.
Biological Activities
The biological activities of this compound can be categorized into various areas:
Research Findings and Case Studies
Research on related benzaldehyde derivatives provides insights into the potential biological activity of this compound:
- Inhibitory Effects on Kinases : A study highlighted the effectiveness of structurally similar compounds in inhibiting protein kinases involved in cancer progression. Compounds with similar functional groups were shown to induce apoptosis in cancer cells, suggesting that this compound could have comparable properties .
- Reactivity with Biological Macromolecules : Investigations into the interactions of benzaldehyde derivatives with amino acids and proteins have revealed that these compounds can modify protein structures through covalent bonding. This reactivity is crucial for understanding their potential as therapeutic agents.
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRITOOPJGZGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424469 | |
Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116168-89-9 | |
Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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